

# Benchmarking JW-1 (JW1601/Izuforant) Against Published Data in Atopic Dermatitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JW-1

Cat. No.: B1192982

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This guide provides an objective comparison of the performance of **JW-1** (JW1601/Izuforant), a selective histamine H4 receptor (H4R) antagonist, with other therapeutic alternatives for atopic dermatitis (AD). The information is based on publicly available preclinical and clinical trial data.

## Executive Summary

JW1601 (Izuforant) is an orally active, selective histamine H4 receptor antagonist developed for the treatment of atopic dermatitis. It demonstrated promising preclinical efficacy in animal models by inhibiting inflammation and pruritus. Phase 1 clinical trials in healthy volunteers showed the compound to be well-tolerated. However, a global Phase 2 clinical trial was terminated as JW1601 failed to meet its primary efficacy endpoint. This outcome positions JW1601 differently from other H4R antagonists that have also faced development challenges, and distinctly from approved biologics and Janus kinase (JAK) inhibitors that have shown significant efficacy in moderate-to-severe atopic dermatitis.

Data Presentation

## Table 1: Preclinical and Phase 1 Data for JW1601 (Izuforant)

Parameter	Result	Source
Mechanism of Action	Selective Histamine H4 Receptor (H4R) Antagonist	<a href="#">[1]</a>
IC50 against human H4R	36 nM	
Preclinical Efficacy (mice)	51.2% inhibition of oxazolone-induced atopic dermatitis	
Phase 1 Clinical Trial Outcome	Well-tolerated in healthy Korean and Caucasian subjects	<a href="#">[1]</a>
Phase 2 Clinical Trial Outcome	Failed to meet primary efficacy endpoint	

**Table 2: Comparative Efficacy of Atopic Dermatitis Treatments**

Drug (Class)	Trial	Primary Endpoint	Efficacy Result
JW1601 (Izuforant) (H4R Antagonist)	Phase 2	Not met	-
JNJ-39758979 (H4R Antagonist)	Phase 2a	EASI score improvement	Numerical improvement, but study stopped due to neutropenia.
Toreforant (H4R Antagonist)	Phase 2 (Psoriasis)	PASI 75	Did not meet predefined success criterion.
Upadacitinib (RINVOQ) (JAK Inhibitor)	Measure Up 1 & 2 (Phase 3)	EASI-75 at Week 16	70-80% of patients achieved EASI-75.
Dupilumab (DUPIXENT) (IL-4/IL-13 Inhibitor)	Phase 3	IGA score of 0 or 1 and EASI-75 at Week 16	~36-39% achieved IGA 0/1; ~44-51% achieved EASI-75.
Tralokinumab (ADBRY) (IL-13 Inhibitor)	ECZTRA 1 & 2 (Phase 3)	IGA score of 0 or 1 and EASI-75 at Week 16	~16-22% achieved IGA 0/1; ~25-33% achieved EASI-75.

EASI-75: 75% improvement from baseline in the Eczema Area and Severity Index. IGA 0/1: Investigator's Global Assessment score of clear or almost clear. PASI 75: 75% improvement from baseline in the Psoriasis Area and Severity Index.

## Experimental Protocols

### JW1601 (Izuforant) Phase 1 Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[\[2\]](#)
- Participants: 88 healthy Korean and Caucasian subjects.[\[1\]](#)[\[2\]](#)

- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of JW1601.[2]
- Endpoints: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters and the effect on eosinophil shape change were also assessed.

## JNJ-39758979 Phase 2a Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[3]
- Participants: Adult Japanese patients with moderate atopic dermatitis.[3]
- Intervention: Once-daily oral administration of JNJ-39758979 (100 mg or 300 mg) or placebo for 6 weeks.[3]
- Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 6.[3]
- Secondary Endpoints: Investigator's Global Assessment (IGA) and patient-reported pruritus outcomes.[3]

## Upadacitinib (Measure Up 1 & 2) Phase 3 Clinical Trials

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.
- Intervention: Once-daily oral upadacitinib (15 mg or 30 mg) or placebo for 16 weeks.
- Primary Endpoints: Proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) and a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 (clear) or 1 (almost clear) at week 16.

## Dupilumab Phase 3 Clinical Trial

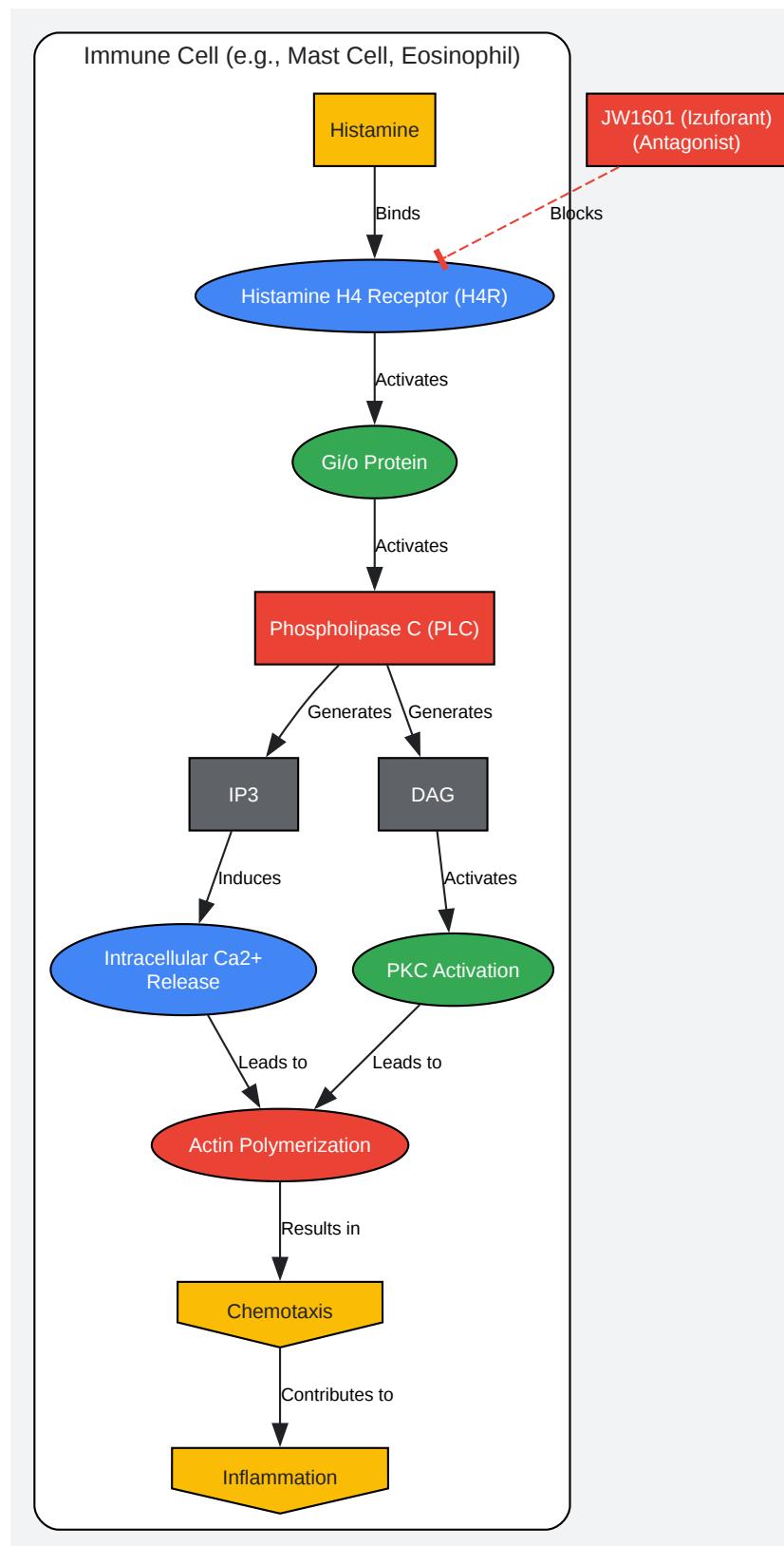
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4][5]

- Participants: Adolescents (12-17 years) with moderate-to-severe atopic dermatitis inadequately controlled with topical medications.[4][5]
- Intervention: Subcutaneous dupilumab (200 mg or 300 mg based on weight) every two or four weeks, or placebo, for 16 weeks.[4][5]
- Primary Endpoints: Proportion of patients with an Investigator's Global Assessment (IGA) score of 0 or 1 and the proportion of patients with EASI-75 at week 16.[4][5]

## Tralokinumab (ECZTRA 1 & 2) Phase 3 Clinical Trials

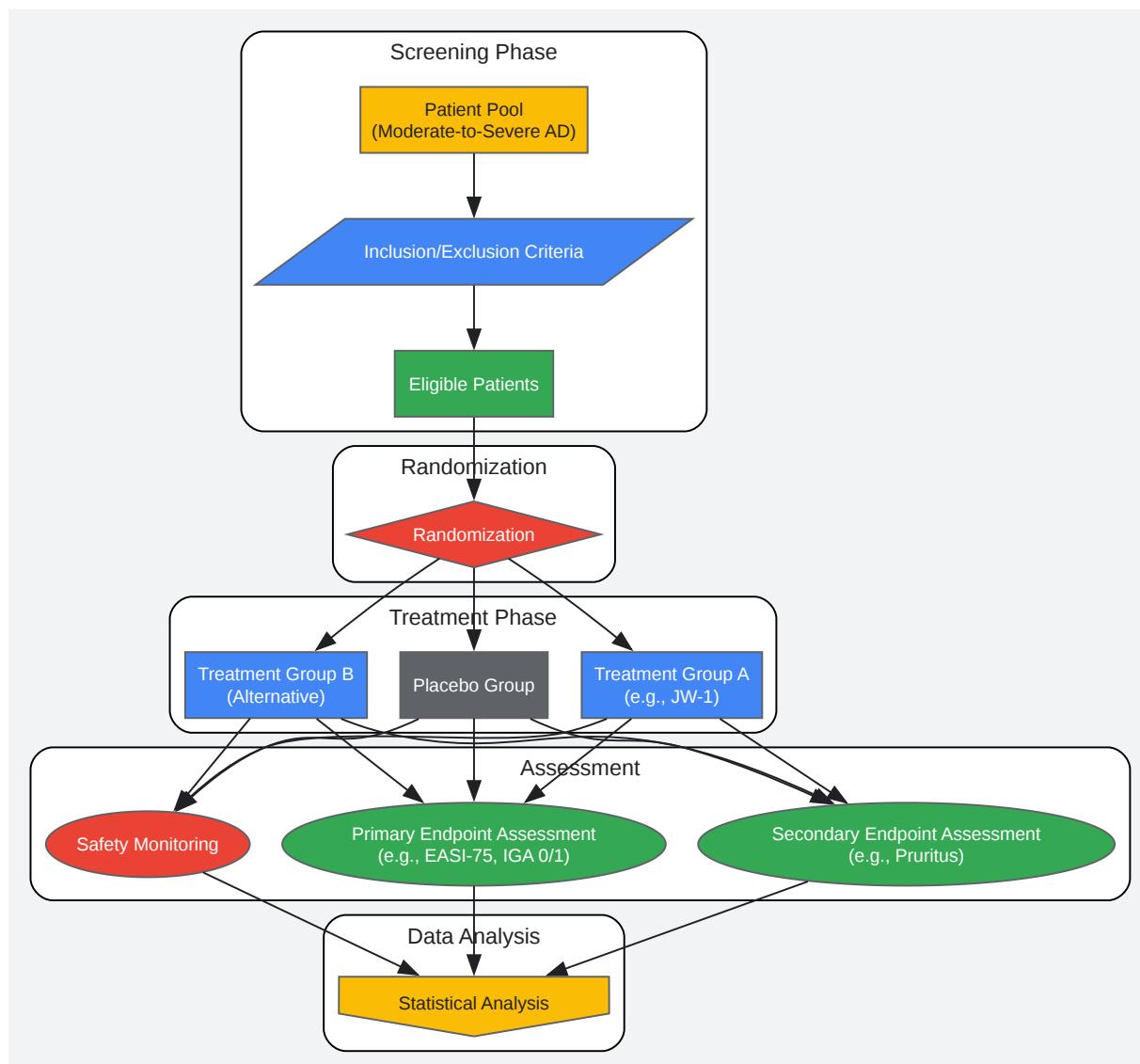
- Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials. [6]
- Participants: Adults with moderate-to-severe atopic dermatitis.[6]
- Intervention: Subcutaneous tralokinumab (300 mg) or placebo every two weeks for 16 weeks.[6]
- Primary Endpoints: Proportion of patients achieving an IGA score of 0 or 1 at week 16 and the proportion of patients achieving EASI-75 at week 16.[6]

## Mandatory Visualization Histamine H4 Receptor Signaling Pathway

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Caption: Histamine H4 receptor signaling pathway in immune cells and the inhibitory action of JW1601.

## Experimental Workflow: Randomized Controlled Trial



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Caption: A generalized workflow for a randomized controlled clinical trial in atopic dermatitis.

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